Loxoprofen Ethyl Ester
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Overview
Description
Loxoprofen Ethyl Ester is a derivative of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation in musculoskeletal conditions. Loxoprofen itself is a propionic acid derivative and is marketed under various trade names such as Loxonin, Loxomac, and Oxeno . The ethyl ester form is a prodrug, which means it is metabolized in the body to produce the active form of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Loxoprofen Ethyl Ester typically involves the esterification of Loxoprofen. One common method is the reaction of Loxoprofen with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Loxoprofen Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to Loxoprofen and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Loxoprofen and ethanol.
Oxidation: Various oxidized derivatives of Loxoprofen.
Reduction: Corresponding alcohol of this compound.
Scientific Research Applications
Loxoprofen Ethyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory and analgesic properties in various biological models.
Medicine: Explored for its potential use in treating pain and inflammation in clinical settings.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Loxoprofen Ethyl Ester is a prodrug that is rapidly converted to its active form, Loxoprofen, in the body. The active form inhibits cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins, prostacyclin, and thromboxane. These mediators play a key role in pain, inflammation, and fever. By inhibiting COX enzymes, Loxoprofen reduces the production of these mediators, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Loxoprofen Ethyl Ester can be compared with other NSAIDs such as:
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its longer duration of action compared to Loxoprofen.
Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects.
Uniqueness
This compound is unique in its rapid conversion to the active form, providing quick relief from pain and inflammation. Its prodrug nature also helps in reducing gastrointestinal side effects commonly associated with NSAIDs .
List of Similar Compounds
- Ibuprofen
- Naproxen
- Celecoxib
- Ketoprofen
- Indometacin
Properties
IUPAC Name |
ethyl 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-3-20-17(19)12(2)14-9-7-13(8-10-14)11-15-5-4-6-16(15)18/h7-10,12,15H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKUMNPBIASQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)CC2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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